Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)
Description
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates. The compound Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) features a partially saturated quinoxaline core with fluorine and methyl substituents.
- Core structure: A tetrahydroquinoxaline scaffold (1,2,3,4-tetrahydroquinoxaline), indicating partial saturation of the aromatic ring.
- Substituents: A fluorine atom at position 7 and two methyl groups at positions 1 and 3.
- Synthetic relevance: Similar derivatives, such as 2,3-substituted quinoxaline-6-amine compounds (e.g., ZX-J-19 series), are synthesized via condensation and reduction steps followed by functionalization with acyl chlorides .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
6-fluoro-2,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13FN2/c1-7-6-13(2)10-5-8(11)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
HWCAQPPMRLMQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(N1)C=CC(=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Regioselective Fluorination via Deoxyfluorination Strategy
A key method for preparing 7-fluoro derivatives involves regioselective deoxyfluorination of hydroxy-substituted tetrahydroquinolines. This method includes:
- Cyclization of catecholamines with N-protecting groups to form hydroxy-azaspiro or dihydroxy tetrahydroquinoline intermediates.
- Regioselective deoxyfluorination influenced by the nature of the N-protecting group to yield 7-fluoro-1,2,3,4-tetrahydroquinolines.
Detailed Stepwise Preparation Process (Based on Patent CN111825612B)
Although the patent primarily describes preparation of related quinoxaline dimethanol derivatives, the methods provide insight into analogous preparation steps applicable to the target compound, especially regarding oxidation, rearrangement, and hydrolysis steps.
| Step | Description | Reagents & Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Condensation of o-phenylenediamine with 2,3-butanedione | Lewis acid catalyst (anhydrous FeCl3 or tris(pentafluorophenyl)boron), solvent: toluene or chlorobenzene, 65-70 °C, micro vacuum reflux | Formation of 2,3-dimethylquinoxaline |
| 2 | Oxidation to 2,3-dimethylquinoxaline-1,4-dioxide | Hydrogen peroxide (28-32%), catalyst (phthalic anhydride, tungstic acid, or trifluoroacetic acid), solvent dichloromethane or tert-butyl alcohol, 35-40 °C, 24-36 hours | Yield ~92%, purity ~98.7% (HPLC) |
| 3 | Rearrangement/hydrolysis to 2,3-quinoxaline dimethanol | Acid anhydride (trifluoroacetic anhydride or acetic anhydride), 55-65 °C, inorganic base (NaOH or LiOH), solvent tetrahydrofuran or 1,4-dioxane | Yield ~84%, purity ~96.8% |
| 4 | Final oxidation to 2,3-quinoxaline dimethanol-1,4-dioxide | Hydrogen peroxide (28-32%), catalyst (phthalic anhydride or trifluoroacetic acid), dichloromethane, 35-40 °C | Yield ~93%, purity ~99% |
This sequence highlights the importance of controlled reaction temperatures, reagent molar ratios, and purification steps such as extraction, pH adjustment, and solvent replacement for optimal yields and purity.
Reaction Conditions and Catalysts
- Lewis acids : Anhydrous ferric trichloride and tris(pentafluorophenyl)boron catalyze the initial condensation step effectively.
- Oxidants : Hydrogen peroxide at 28-32% concentration is preferred for oxidation steps due to its effectiveness and environmental friendliness.
- Acid anhydrides : Trifluoroacetic anhydride is commonly used for rearrangement and hydrolysis reactions, enabling selective functional group transformations.
- Bases : Sodium hydroxide or lithium hydroxide facilitate hydrolysis in suitable solvents like tetrahydrofuran.
- Solvents : Dichloromethane, tert-butyl alcohol, toluene, chlorobenzene, tetrahydrofuran, and 1,4-dioxane are employed depending on the reaction step to optimize solubility and reaction rates.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Condensation | o-Phenylenediamine, 2,3-butanedione, Lewis acid catalyst | 65-70 °C, micro vacuum reflux | Not specified | Not specified | Formation of quinoxaline core |
| Oxidation | Hydrogen peroxide (28-32%), catalyst (phthalic anhydride) | 35-40 °C, 24-36 h | 92.1 | 98.7 (HPLC) | Formation of quinoxaline-1,4-dioxide |
| Rearrangement/Hydrolysis | Trifluoroacetic anhydride, NaOH or LiOH, THF | 55-65 °C, 7-9 h | 84.4 | 96.8 | Conversion to quinoxaline dimethanol |
| Final Oxidation | Hydrogen peroxide, catalyst | 35-40 °C, 24 h | 93.3 | 99.1 | Final quinoxaline dimethanol-1,4-dioxide |
Research Findings and Optimization Insights
- The molar ratios of reagents, especially hydrogen peroxide and acid anhydrides, significantly affect reaction completeness and by-product formation.
- Temperature control during oxidation and rearrangement steps is critical to maintain high purity and avoid decomposition.
- Use of saturated sodium sulfite aqueous solution to quench oxidation reactions prevents over-oxidation.
- Sequential addition and removal of acid anhydrides during rearrangement improves yield and purity.
- Purification by solvent replacement (e.g., n-heptane) and filtration yields crystalline products with high chemical purity.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemical Properties and Structure
Quinoxaline derivatives are known for their diverse biological activities. The compound in focus has the molecular formula and a molecular weight of approximately . The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in drug development.
Medicinal Chemistry Applications
1. Anticancer Activity:
Quinoxaline derivatives have been studied extensively for their anticancer properties. A notable study demonstrated that compounds containing the quinoxaline core exhibited significant cytotoxic effects against various cancer cell lines, including hepatoma and colon cancer cells . The mechanism of action involves the inhibition of key pathways involved in cell proliferation and survival.
2. Antibacterial and Antiviral Properties:
Research has shown that quinoxaline derivatives possess antibacterial and antiviral activities. For instance, a derivative similar to 7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) has been reported to inhibit the growth of several bacterial strains and viruses by interfering with their replication mechanisms .
3. Neurological Applications:
The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies indicate that quinoxaline derivatives can modulate neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety .
Materials Science Applications
1. Organic Electronics:
Quinoxaline derivatives are being explored as materials for organic semiconductors due to their electronic properties. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Sensors:
The unique chemical structure allows for the development of sensors that can detect specific ions or molecules. Research indicates that quinoxaline-based sensors demonstrate high sensitivity and selectivity for various analytes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against hepatoma cells with IC50 values in low micromolar range. |
| Study B | Antibacterial | Showed effectiveness against multi-drug resistant bacterial strains with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study C | Neurological | Indicated modulation of serotonin pathways leading to improved mood in animal models of depression. |
Mechanism of Action
The mechanism of action of Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with 2,3-Substituted Quinoxaline-6-Amine Derivatives (ZX-J-19 Series)
The ZX-J-19 series (e.g., ZX-J-19a–ZX-J-19v) shares the quinoxaline core but differs in substitution patterns and functional groups:
Key Findings :
Comparison with Naphthalene,7-fluoro-1,2-dihydro-(9CI)
This naphthalene derivative (C₁₀H₉F, MW 148.18) shares a fluorine atom and partial saturation but diverges in core structure:
Key Findings :
- The naphthalene derivative lacks the nitrogen atoms critical for hydrogen bonding in quinoxaline-based drugs, limiting its utility in targeting enzymes like cyclophilins .
Comparison with 2(1H)-Quinoxalinone,3,4-dihydro-3,3-dimethyl-(9CI)
This compound shares a partially saturated quinoxaline core but differs in functional groups:
Key Findings :
- The ketone group in the quinoxalinone derivative could improve binding affinity to enzymatic targets compared to the amine group in the target compound .
Data Tables
Table 1. Molecular Properties of Analogues
| Compound | Core Structure | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoxaline | C₁₁H₁₄FN₂ (est.) | ~200–220 | 7-Fluoro, 1,3-dimethyl |
| ZX-J-19a (e.g., 2,3-diphenylquinoxaline) | Quinoxaline | C₂₀H₁₅N₃O (est.) | ~313 | 2,3-Diphenyl, 6-amide |
| Naphthalene,7-fluoro-1,2-dihydro- | Dihydronaphthalene | C₁₀H₉F | 148.18 | 7-Fluoro |
| 3,3-Dimethylquinoxalinone | Dihydroquinoxalinone | C₁₀H₁₂N₂O | 176.22 | 3,3-Dimethyl, ketone |
Biological Activity
Quinoxaline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article focuses on the biological activity of Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) (CAS: 83939-05-3), highlighting research findings, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C10H13FN2
- Molecular Weight : 180.22 g/mol
- Structural Characteristics : The compound features a fluorine atom at the 7-position and dimethyl groups at the 1 and 3 positions of the quinoxaline ring.
Anticancer Activity
Quinoxaline derivatives have shown promising anticancer activity across various cancer cell lines. The compound Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9CI) has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: Antitumor Activity
A study reported that certain quinoxaline derivatives exhibited potent antitumor activity against liver carcinoma cell lines with IC50 values in the low micromolar range. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative A | Hepatoma | 0.5 |
| Quinoxaline Derivative B | Colon Cancer | 0.42 |
| Quinoxaline Derivative C | Lung Cancer | 0.52 |
The presence of specific functional groups significantly influenced the biological activity. For example, quinoxaline compounds containing carboxylic acid groups demonstrated enhanced antitumor effects compared to those lacking such groups .
Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral properties. Notably, some derivatives have shown effectiveness against various viruses including HSV-1 and Hepatitis B virus (HBV).
Antiviral Efficacy Table
| Compound | Virus Targeted | Effective Concentration (µM) | Cytotoxicity (%) |
|---|---|---|---|
| Quinoxaline Derivative D | HSV-1 | 100 | <30% |
| Quinoxaline Derivative E | HBV | 100 | >30% |
Research indicates that structural modifications can lead to improved antiviral activity while minimizing cytotoxic effects . For instance, the introduction of specific side chains has been linked to enhanced binding affinity and inhibition of viral replication.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoxaline derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory effects are often attributed to the ability of quinoxalines to modulate signaling pathways related to inflammation, such as NF-kB and MAPK pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key factors influencing activity include:
- Positioning of substituents : The position of fluorine and methyl groups affects potency.
- Functional groups : Presence of electron-withdrawing or electron-donating groups can enhance or reduce activity.
Research has shown that modifications at the 6-position of the quinoxaline ring can lead to significant changes in biological effectiveness .
Q & A
Q. What are the recommended synthetic routes for 7-fluoro-1,3-dimethyl-tetrahydroquinoxaline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution reactions of fluorinated quinoxaline precursors. For example, 6,7-difluoroquinoxaline derivatives react with dimedone or indandione in DMSO under acidic conditions to introduce substituents at the 7-position . Optimization includes varying solvents (e.g., EtOH for resorcinol derivatives), temperature (heating for cyclization), and catalysts (e.g., acetic acid for regioselectivity) . Reaction progress should be monitored via TLC or HPLC, and purity confirmed by NMR (e.g., fluorine-19 NMR for fluorinated products).
Q. How can the structural integrity and stability of this compound be assessed under laboratory conditions?
- Methodological Answer : Stability studies should focus on avoiding oxidative degradation and moisture. The compound's decomposition products (e.g., carbon oxides, nitrogen oxides) suggest incompatibility with strong oxidizers . Conduct accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels (30–80% RH) using sealed vials. Analyze degradation via GC-MS for volatile byproducts and FTIR for functional group changes. Store the compound in inert atmospheres (argon) at –20°C to minimize thermal decomposition .
Q. What spectroscopic techniques are most effective for characterizing this fluorinated quinoxaline derivative?
- Methodological Answer :
- 1H/13C NMR : Assign methyl (δ 1.2–1.5 ppm) and fluorine (δ –120 to –160 ppm for C-F) groups. Use DEPT-135 to distinguish CH3 vs. CH2 in the tetrahydro ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C10H8N4: 184.19732) and fragmentation patterns (e.g., loss of methyl or fluorine groups) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for coordination complexes (e.g., Ag+ interactions with thienyl substituents) .
Advanced Research Questions
Q. How do electronic effects of the 7-fluoro and 1,3-dimethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at C7 enhances electrophilicity at adjacent positions, enabling Suzuki-Miyaura couplings with aryl boronic acids. Methyl groups at N1 and N3 sterically hinder bulky ligands (e.g., Pd(PPh3)4) but stabilize intermediates via hyperconjugation. Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict regioselectivity. Experimental validation via kinetic studies (e.g., varying Pd catalyst loading) is critical .
Q. What strategies can resolve contradictions in reported biological activity data for fluorinated quinoxalines?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual DMSO) or isomerization. Validate purity via orthogonal methods (HPLC + elemental analysis). For bioactivity:
- In vitro : Use standardized assays (e.g., MTT for cytotoxicity) with controls (e.g., 5-fluorouracil).
- In silico : Perform molecular docking (AutoDock Vina) to compare binding modes across protein targets (e.g., kinase inhibitors vs. DNA intercalators) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. How can computational modeling guide the design of coordination complexes with this compound?
- Methodological Answer :
- Ligand Design : Use Cambridge Structural Database (CSD) to analyze bond lengths/angles in analogous Ag+ complexes (e.g., 2,3-bis(thienyl)quinoxaline-AgNO3 adducts) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on complex stability.
- Spectroscopic Predictions : Compare computed IR/Raman spectra (e.g., using ORCA) with experimental data to validate metal-ligand vibrations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
